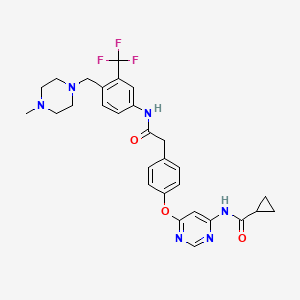

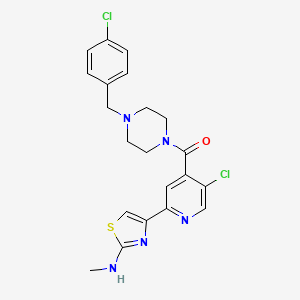

![molecular formula C32H34ClN7O3 B611891 3-(2-chloro-6-methylphenyl)-7-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-1-(5-methoxypyridin-2-yl)-4H-pyrimido[4,5-d]pyrimidin-2-one CAS No. 1936529-65-5](/img/structure/B611891.png)

3-(2-chloro-6-methylphenyl)-7-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-1-(5-methoxypyridin-2-yl)-4H-pyrimido[4,5-d]pyrimidin-2-one

Descripción general

Descripción

YKL-05-099 is a selective inhibitor of Salt-Inducible Kinase (SIK).

Aplicaciones Científicas De Investigación

Leukemia Treatment

YKL-05-099 has shown promise in the treatment of leukemia, particularly acute myeloid leukemia (AML). It works by inhibiting the Salt-Inducible Kinase 3 (SIK3) pathway, which is crucial for the cell division and survival of leukemia cells . By blocking this pathway, YKL-05-099 can prevent the growth of leukemia cells, offering a new therapeutic strategy for this aggressive cancer.

Epigenetic Therapy

The compound has been identified as a potential epigenetic therapy agent. It can reprogram transcription factors within cancer cells, which are proteins that help turn specific genes on or off. This reprogramming can change gene activity within the cancer cell, providing a novel approach to cancer treatment .

Transcription Factor Modulation

YKL-05-099 can modulate the function of myocyte enhancer factor 2C (MEF2C), a lineage-defining transcription factor in AML. The drug alters the phosphorylation state and nuclear localization of histone deacetylase 4 (HDAC4), a repressive cofactor of MEF2C, thereby suppressing MEF2C function and attenuating disease progression .

Inflammatory Response Regulation

Research indicates that YKL-05-099 can influence the production of various cytokines, which are important in the body’s inflammatory response. It increases the production of anti-inflammatory cytokine IL-10 and decreases levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12p40 in certain cellular models .

Cell-Cycle Arrest and Apoptosis Induction

In MEF2C-expressing AML cell lines, YKL-05-099 has been shown to cause cell-cycle arrest and apoptosis. This indicates its potential use in stopping the proliferation of cancer cells and inducing their programmed death, which is a desirable outcome in cancer therapy .

Animal Model Disease Progression

YKL-05-099 has been tested in mouse models of MLL-AF9 AML, where it successfully attenuated disease progression and extended animal survival at well-tolerated doses. This validates the compound’s efficacy in a living organism and supports further preclinical investigation .

Phosphorylation State Alteration

The compound’s ability to alter the phosphorylation state of proteins like HDAC4 suggests its broader application in studying protein function and signaling pathways. This could be particularly useful in understanding diseases where phosphorylation plays a key role .

Drug Development Strategy

YKL-05-099’s mechanism of action provides insights into drug development strategies for targeting non-obvious drug targets like SIK3. It opens up possibilities for creating new compounds that can modulate transcription factors indirectly, which has been a challenging area in drug development .

Mecanismo De Acción

Target of Action

YKL-05-099 primarily targets the Salt-Inducible Kinases (SIKs), specifically SIK1 and SIK3, with IC50s of approximately 10 and 30 nM respectively . It has slightly less potent inhibitory activity against SIK2, with an IC50 of 40 nM . These kinases are involved in various cellular processes, including inflammation and bone formation .

Mode of Action

YKL-05-099 binds to SIK1 and SIK3, inhibiting their kinase activity . This inhibition alters the phosphorylation state of Histone Deacetylase 4 (HDAC4), a repressive cofactor of the lineage transcription factor MEF2C . The compound also potently inhibits CSF1R, the receptor for the key osteoclastogenic cytokine M-CSF .

Biochemical Pathways

The inhibition of SIKs by YKL-05-099 affects several biochemical pathways. It suppresses MEF2C function by altering the phosphorylation state and nuclear localization of HDAC4 . This leads to changes in the expression of genes regulated by MEF2C, affecting processes such as inflammation and bone formation .

Pharmacokinetics

YKL-05-099 has been found to have a half-life (T1/2) of 120 minutes in mouse liver microsomes . This suggests that the compound has good metabolic stability, which is important for its bioavailability and efficacy.

Result of Action

The inhibition of SIKs by YKL-05-099 has several molecular and cellular effects. It leads to a dose-dependent reduction in HDAC4 S246 phosphorylation . This results

Propiedades

IUPAC Name |

3-(2-chloro-6-methylphenyl)-7-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-1-(5-methoxypyridin-2-yl)-4H-pyrimido[4,5-d]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34ClN7O3/c1-20-6-5-7-25(33)29(20)39-19-23-17-35-31(37-30(23)40(32(39)41)28-11-9-24(42-3)18-34-28)36-26-10-8-22(16-27(26)43-4)21-12-14-38(2)15-13-21/h5-11,16-18,21H,12-15,19H2,1-4H3,(H,35,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQINULODWGEVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)N2CC3=CN=C(N=C3N(C2=O)C4=NC=C(C=C4)OC)NC5=C(C=C(C=C5)C6CCN(CC6)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34ClN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chloro-6-methylphenyl)-7-((2-methoxy-4-(1-methylpiperidin-4-yl)phenyl)amino)-1-(5-methoxypyridin-2-yl)-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: YKL-05-099 has demonstrated intriguing effects on bone formation and resorption. Studies show it increases bone formation in hypogonadal female mice without a corresponding increase in bone resorption. [] This is significant as most anabolic osteoporosis treatments, while enhancing bone formation, also increase bone resorption, potentially limiting their efficacy. Interestingly, while YKL-05-099 inhibits SIKs, mice with global deletion of SIK2 and SIK3 show increased bone formation and resorption. [] This suggests that YKL-05-099 might interact with additional targets involved in bone remodeling.

A: Besides SIKs, YKL-05-099 also inhibits CSF1R, the receptor for macrophage colony-stimulating factor (M-CSF). [] M-CSF is crucial for osteoclast differentiation and function. Therefore, by inhibiting CSF1R, YKL-05-099 can suppress osteoclast activity and bone resorption. This dual targeting of SIKs and CSF1R explains why YKL-05-099 can uncouple bone formation and resorption, promoting bone formation without increasing bone breakdown. []

A: Several lines of evidence point to the on-target activity of YKL-05-099 in AML. Firstly, genetic targeting of SIK3 or MEF2C mirrored the effects of YKL-05-099, suppressing AML cell growth both in vitro and in vivo. [] Secondly, YKL-05-099 treatment led to the dephosphorylation and nuclear accumulation of HDAC4, consistent with SIK3 inhibition. [] Thirdly, introducing a gatekeeper mutation in SIK3, which confers resistance to YKL-05-099, attenuated the compound's anti-proliferative effects. [] This confirms that YKL-05-099 exerts its effects primarily through SIK3 inhibition.

A: YKL-05-099 has shown promising results in preclinical models of AML, particularly those with high MEF2C expression, which is associated with poor prognosis. [] By inhibiting SIK3 and subsequently suppressing MEF2C function, YKL-05-099 induces cell cycle arrest and apoptosis in AML cells. [] Animal studies demonstrated that YKL-05-099 attenuates disease progression and extends survival in MLL-AF9 AML models. [] These findings support further investigation of YKL-05-099 and the development of improved SIK3 inhibitors for potential clinical application in AML patients.

A: YKL-05-099's therapeutic potential extends beyond AML. Studies have explored its use in models of inflammatory diseases. Research indicates that YKL-05-099 can modulate inflammatory cytokine responses, similar to genetic SIK inhibition. [] Furthermore, research suggests a potential role for SIK1 inhibition by YKL-05-099 in the treatment of desmoplastic small round cell tumor. []

A: Despite its potential, YKL-05-099 has some limitations. It is essential to note that YKL-05-099 is a tool compound, not yet optimized for clinical use. While it displays favorable pharmacokinetic properties, achieving sustained serum concentrations above its IC50 for SIK2 inhibition, [] further development is needed to enhance its specificity, bioactivity, and drug-like properties. [] Additionally, more research is required to fully understand its long-term effects and potential toxicity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

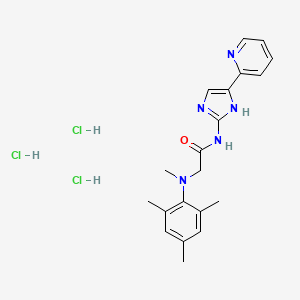

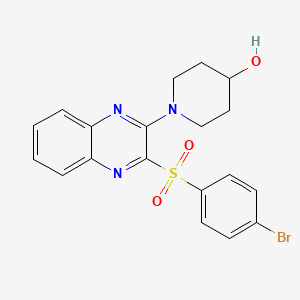

![4-fluoro-5-methyl-N'-(phenylsulfonyl)[1,1'-biphenyl]-3-carbohydrazide](/img/structure/B611813.png)

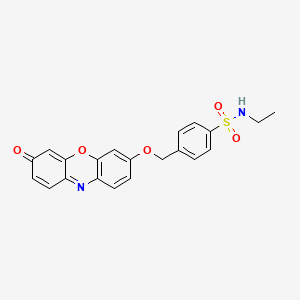

![N-(6-{4-[({4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)amino]phenoxy}pyrimidin-4-yl)cyclopropanecarboxamide](/img/structure/B611823.png)